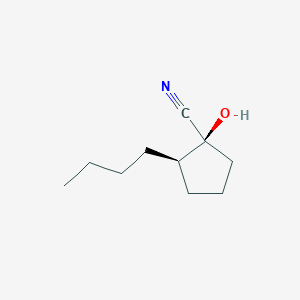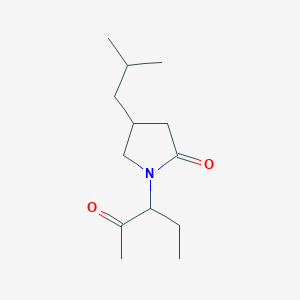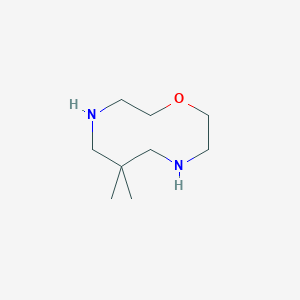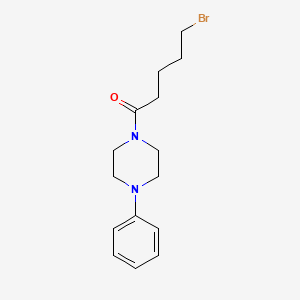
(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of both a hydroxyl group and a nitrile group on the cyclopentane ring makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile typically involves the stereoselective reduction of a suitable precursor. One common method is the asymmetric hydrogenation of a nitrile-substituted cyclopentene derivative using a chiral catalyst. This method ensures the formation of the desired stereoisomer with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale asymmetric hydrogenation reactors. The process is optimized to achieve high yields and purity, often employing advanced chiral catalysts and controlled reaction conditions to maintain the desired stereochemistry .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Major Products Formed
Oxidation: Formation of 2-butyl-1-cyclopentanone or 2-butylcyclopentane-1-carboxylic acid.
Reduction: Formation of 2-butyl-1-hydroxycyclopentane-1-amine.
Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique stereochemistry.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile: The enantiomer of the compound with different stereochemistry.
2-Butylcyclopentane-1-carboxylic acid: A similar compound with a carboxylic acid group instead of a nitrile group.
2-Butyl-1-hydroxycyclopentane: A compound lacking the nitrile group.
Uniqueness
(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
834885-75-5 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
(1S,2R)-2-butyl-1-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C10H17NO/c1-2-3-5-9-6-4-7-10(9,12)8-11/h9,12H,2-7H2,1H3/t9-,10-/m1/s1 |
Clave InChI |
BPGMMOKNYWTRSX-NXEZZACHSA-N |
SMILES isomérico |
CCCC[C@@H]1CCC[C@]1(C#N)O |
SMILES canónico |
CCCCC1CCCC1(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)


![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)



![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)
![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)

![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)

